molecular formula C10H9ClN2O B2835208 2-chloro-N-(2-cyanophenyl)propanamide CAS No. 731012-03-6

2-chloro-N-(2-cyanophenyl)propanamide

Cat. No.: B2835208
CAS No.: 731012-03-6
M. Wt: 208.65
InChI Key: MZYSTFJMQJLNJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(2-cyanophenyl)propanamide is a chemical compound with the molecular formula C10H9ClN2O. It is characterized by the presence of a chloro group, a cyano group, and an amide functional group attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2-cyanophenyl)propanamide typically involves the reaction of 2-cyanophenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(2-cyanophenyl)propanamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: The chlorine atom in the compound can be substituted with other groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or aldehydes.

  • Reduction Products: Amines or alcohols.

  • Substitution Products: Derivatives with different substituents replacing the chlorine atom.

Scientific Research Applications

2-Chloro-N-(2-cyanophenyl)propanamide has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in biochemical studies to investigate enzyme inhibition or receptor binding.

  • Medicine: It may serve as a lead compound in drug discovery for the development of new pharmaceuticals.

  • Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-chloro-N-(2-cyanophenyl)propanamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 2-chloro-N-(5-chloro-2-cyanophenyl)acetamide

  • 2-chloro-N-(2-cyanophenyl)acetamide

Uniqueness: 2-Chloro-N-(2-cyanophenyl)propanamide is unique due to its specific combination of functional groups and the position of these groups on the benzene ring

Properties

IUPAC Name

2-chloro-N-(2-cyanophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7(11)10(14)13-9-5-3-2-4-8(9)6-12/h2-5,7H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYSTFJMQJLNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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